molecular formula C15H16FNO3S B6631910 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide

5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide

Cat. No. B6631910
M. Wt: 309.4 g/mol
InChI Key: HSRRPKLKZAEOCG-UHFFFAOYSA-N
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Description

5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide, also known as FOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOB is a benzothiophene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in various cellular processes. By inhibiting these enzymes, 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide can modulate various signaling pathways and gene expression, leading to its anti-inflammatory, anti-cancer, and anti-viral properties.
Biochemical and Physiological Effects:
5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting viral replication. 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the study of 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide, including:
1. Further studies on the mechanism of action of 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide, including its interactions with other enzymes and signaling pathways.
2. Development of new drugs based on 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide, including derivatives and analogs with improved properties.
3. Exploration of the potential applications of 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide in material science, including the synthesis of new polymers and dendrimers.
4. Investigation of the potential use of 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide could lead to the development of new drugs and materials with improved properties, as well as a better understanding of its mechanism of action and potential applications.

Synthesis Methods

5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira reaction, and the Buchwald-Hartwig reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. All of these methods have been used to synthesize 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide with high yields and purity.

Scientific Research Applications

5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. 5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide has also been used as a building block for the synthesis of other compounds, such as polymers and dendrimers, which have potential applications in material science.

properties

IUPAC Name

5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c16-11-1-2-12-10(7-11)8-13(21-12)14(19)17-15(9-18)3-5-20-6-4-15/h1-2,7-8,18H,3-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRRPKLKZAEOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)NC(=O)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide

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